Product packaging for 3-acetyl-7-nitro-2H-chromen-2-one(Cat. No.:CAS No. 53653-18-2)

3-acetyl-7-nitro-2H-chromen-2-one

Cat. No.: B2909537
CAS No.: 53653-18-2
M. Wt: 233.179
InChI Key: RNXQGRCOCFLGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetyl-7-nitro-2H-chromen-2-one (CID 748635) is a nitrated coumarin derivative with the molecular formula C11H7NO5 . As a functionalized chromenone, this compound serves as a versatile chemical building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. The structure features both an acetyl group at the 3-position and a nitro group at the 7-position, making it a valuable precursor for the design and synthesis of more complex molecules, such as coumarin N-acylhydrazone derivatives, which are investigated for their antioxidative potential . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique structure to explore structure-activity relationships and develop novel compounds with potential biological activities. For specific handling, storage, and safety information, please refer to the product's Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO5 B2909537 3-acetyl-7-nitro-2H-chromen-2-one CAS No. 53653-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-7-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-6(13)9-4-7-2-3-8(12(15)16)5-10(7)17-11(9)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXQGRCOCFLGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Acetyl 7 Nitro 2h Chromen 2 One and Its Structural Analogues

Reactivity of the 3-Acetyl Moiety

The acetyl group at the 3-position of the coumarin (B35378) ring is a key site for various chemical modifications, including condensation and haloform reactions. researchgate.net Its reactivity is influenced by the electron-withdrawing nature of the coumarin ring system. ijrpr.com

Condensation Reactions: Formation of Schiff Bases and Hydrazones

The carbonyl group of the 3-acetyl moiety in 3-acetyl-7-nitro-2H-chromen-2-one readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones. scialert.netimpactfactor.orgnih.gov These reactions are typically catalyzed by a small amount of acid or base and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. asianpubs.orgrjptonline.org

The synthesis of Schiff bases from 3-acetylcoumarin (B160212) derivatives and various anilines has been reported, yielding compounds with a range of substituents on the phenylimino group. scialert.netasianpubs.org For instance, 3-acetylcoumarin reacts with 3-nitroaniline (B104315) to produce 3-[1-(3-Nitrophenylimino) ethyl]-2H-chromen-2-one. scialert.net Similarly, hydrazone derivatives can be prepared by reacting 3-acetylcoumarins with hydrazine (B178648) or its derivatives. scialert.netimpactfactor.org These reactions are versatile and can be carried out under conventional heating or using microwave irradiation, with the latter often leading to higher yields and shorter reaction times. scialert.net

Reactant 1Reactant 2ProductReference
3-AcetylcoumarinAniline DerivativesSchiff Bases scialert.netasianpubs.org
3-AcetylcoumarinHydrazine DerivativesHydrazones impactfactor.orgnih.gov
3-Acetyl-6-substituted-coumarins3-Hydrazinoquinoxalin-2(1H)-oneHydrazones scialert.net

Cross-Aldol Condensation for Chalcone (B49325) Derivatives

The 3-acetyl group can participate in base-catalyzed cross-aldol condensation reactions with various aromatic aldehydes to yield chalcone derivatives. chemrevlett.comarabjchem.orgijres.org This reaction, also known as the Claisen-Schmidt condensation, involves the formation of an enolate from the 3-acetylcoumarin, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. chemrevlett.combyjus.com Subsequent dehydration of the resulting β-hydroxy ketone affords the α,β-unsaturated ketone system characteristic of chalcones. byjus.com

For example, the reaction of 3-acetylcoumarin with p-nitrobenzaldehyde in the presence of a catalytic amount of piperidine (B6355638) yields 3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one. arabjchem.org The choice of catalyst and reaction conditions, such as the use of reusable catalysts like Amberlyst 26A or microwave assistance, can influence the efficiency and environmental friendliness of the synthesis. ijres.orgresearchgate.net The electronic nature of the substituents on the benzaldehyde (B42025) can also affect the reaction yield, with electron-donating groups sometimes leading to slightly higher yields. researchgate.net

3-Acetylcoumarin DerivativeAldehydeCatalystProduct (Chalcone)Reference
3-Acetylcoumarinp-NitrobenzaldehydePiperidine3-(3-(4-Nitrophenyl)acryloyl)-2H-chromen-2-one arabjchem.org
3-AcetylcoumarinVanillinN/ACoumarin-chalcone derivative researchgate.net
3-Acetyl-2H-chromen-2-oneVarious Aryl AldehydesAmberlyst 26A3-Acetyl-2H-chromen-2-one/chalcone hybrids researchgate.net
3-AcetylcoumarinBenzaldehydeSodium Hydroxide (B78521)3-(3-phenyl-acryloyl) chromen-2-one ijres.org

Haloform Reactions of 3-Acetyl-2H-chromen-2-one

The haloform reaction is a characteristic reaction of methyl ketones, such as 3-acetyl-2H-chromen-2-one, in the presence of a base and a halogen (chlorine, bromine, or iodine). wikipedia.orglscollege.ac.in This reaction proceeds through the exhaustive halogenation of the methyl group's α-hydrogens, followed by the cleavage of the resulting trihalomethyl ketone by a hydroxide ion. nrochemistry.comchemistryscore.com The products are a carboxylate and a haloform (CHX₃). wikipedia.orgchemistryscore.com

In the case of this compound, the haloform reaction would convert the 3-acetyl group into a 3-carboxy group, yielding 7-nitro-2-oxo-2H-chromene-3-carboxylic acid, along with the corresponding haloform. This transformation provides a synthetic route to coumarin-3-carboxylic acid derivatives. The reaction is initiated by the deprotonation of the α-carbon to form an enolate, which then attacks the halogen. nrochemistry.com This process is repeated until all three hydrogens of the methyl group are replaced by halogen atoms. The final step is the nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond. lscollege.ac.in

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group at the 7-position significantly influences the chemical properties of the coumarin ring, primarily through its strong electron-withdrawing nature. This affects both reduction reactions at the nitro group itself and the regioselectivity of aromatic substitution reactions on the benzene (B151609) ring of the coumarin.

Reduction Reactions of the Nitro Group

The nitro group of 7-nitrocoumarin (B20820) derivatives can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of functionalized coumarins. chemmethod.comiscientific.orgmdpi.com Various reducing agents and conditions have been employed for this transformation.

Common methods for the reduction of nitroarenes, which are applicable to this compound, include catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl, or Fe/acetic acid). chemmethod.commdpi.com For instance, the reduction of a nitrocoumarin derivative to the corresponding aminocoumarin has been successfully achieved using iron powder in the presence of glacial acetic acid. chemmethod.comiscientific.org The resulting 7-aminocoumarin (B16596) derivatives are valuable precursors for further synthetic modifications. The reduction of the nitro group to a fluorescent amino group is a principle used in the development of probes for detecting nitroreductase activity. google.com

Nitrocoumarin DerivativeReducing Agent/ConditionsProductReference
3-Bromo-7-hydroxy-4-methyl-8-nitro coumarinIron powder / conc. Hydrochloric acid8-Amino-3-bromo-7-hydroxy-4-methyl coumarin mdpi.com
Nitro coumarin isomersFe in dioxane / glacial acetic acidAmino coumarins chemmethod.comiscientific.org
Nitrocoumarin derivativesD-glucose / KOHAminocoumarins scribd.com
3-(3-(4-Nitrophenyl)acryloyl)-2H-chromen-2-oneSnCl₂·H₂O3-(3-(4-Aminophenyl)acryloyl)-2H-chromen-2-one arabjchem.org

Influence of the Nitro Group on Aromatic Substitution Patterns

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. acs.org This effect is most pronounced at the positions ortho and para to the nitro group. In the case of 7-nitrocoumarin derivatives, this would enhance the reactivity of the C6 and C8 positions towards nucleophilic attack. The presence of the nitro group can be harnessed in multicomponent reactions, where it acts as an activator for nucleophilic addition and as a leaving group. nih.gov For instance, in 4-chloro-3-nitrocoumarin (B1585357), hard nucleophiles tend to substitute the chlorine at position 4, while some soft nucleophiles can displace the nitro group at position 3. researchgate.net This demonstrates the complex interplay of substituents in directing the reactivity of the coumarin scaffold.

Cycloaddition and Heterocyclic Annulation Reactions from 3-Acetylchromen-2-ones

3-Acetylchromen-2-ones are valuable precursors for the synthesis of various fused and appended heterocyclic compounds. researchgate.net The reactive acetyl group readily undergoes condensation and cyclization reactions, leading to the formation of new ring systems.

The synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives from 3-acetylchromen-2-ones is a well-established transformation. The general strategy involves the reaction of the acetyl group with hydrazine derivatives or hydroxylamine.

For instance, the condensation of 3-acetylchromen-2-one with benzaldehyde in the presence of alcoholic sodium hydroxide yields an intermediate chalcone, 3-(3-phenyl acryloyl) chromen-2-one. researchgate.net Subsequent treatment of this chalcone with hydrazine hydrate (B1144303) leads to the formation of 3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) chromen-2-one. researchgate.net This pyrazoline-based coumarin can be further modified by refluxing with various amino compounds and aldehydes. researchgate.net

Similarly, isoxazole derivatives can be synthesized through cycloaddition reactions. researchgate.net For example, 4-(allyloxy)-2H-chromen-2-one can undergo a cycloaddition reaction with various arylnitrile oxides to produce 4-((3-aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones. researchgate.net The [3+2] cycloaddition reaction is a versatile method for synthesizing five-membered heterocyclic compounds like isoxazoles. arkat-usa.orgscielo.org.mxsci-rad.com This reaction involves a three-atom component (1,3-dipole) reacting with a two-atom component (dipolarophile). youtube.com Nitrile oxides, generated in situ from oximes, are common 1,3-dipoles used for this purpose. arkat-usa.org

Starting MaterialReagentsProductReference
3-Acetylchromen-2-one1. Benzaldehyde, NaOH (alc.) 2. Hydrazine hydrate3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) chromen-2-one researchgate.net
4-(Allyloxy)-2H-chromen-2-oneArylnitrile oxides4-((3-Aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones researchgate.net
α,β-Unsaturated selenoaldehydeNitrile oxideIsoxazoline derivatives scielo.org.mx

The synthesis of thiazole (B1198619) and thiadiazole derivatives often starts with the bromination of the 3-acetyl group to form a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate. researchgate.net This α-halo ketone is a versatile precursor for building various heterocyclic rings.

Reaction of 3-(bromoacetyl)coumarin (B1271225) with thiourea (B124793) is a common method to furnish 2-amino-4-(coumarinyl-3)thiazole. researchgate.net This product can be further functionalized. For example, reaction with phenylisothiocyanate yields an unsymmetrical thiourea, which upon cyclocondensation with chloroacetic acid, gives a thiazolidinone derivative. researchgate.net

Furthermore, 3-bromoacetylcoumarin can be condensed with various amino-substituted heterocycles like 2-aminothiazole, 2-aminobenzothiazole, and 2-amino-1,3,4-thiadiazole (B1665364) to form the corresponding heteroaryl aminoacetylcoumarins. researchgate.netacgpubs.org The synthesis of 1,3,4-thiadiazoles can also be achieved by reacting benzoic or 2-hydroxybenzoic acid with thiosemicarbazide (B42300). ijpcbs.com

Starting MaterialReagentsProductReference
3-(Bromoacetyl)coumarinThiourea2-Amino-4-(coumarinyl-3)thiazole researchgate.net
3-(Bromoacetyl)coumarin2-Aminothiazole, 2-Aminobenzothiazole, 2-Amino-1,3,4-thiadiazoleHeteroaryl aminoacetylcoumarins researchgate.netacgpubs.org
Benzoic acid/2-Hydroxybenzoic acidThiosemicarbazide5-Phenyl-1,3,4-thiadiazol-2-amine / 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol ijpcbs.com

The construction of pyridine (B92270) and pyrimidine (B1678525) rings fused to the chromen-2-one core often involves multi-component reactions or domino reactions starting from functionalized chromen-2-ones.

For instance, a domino three-component reaction of 3-(1-alkynyl)chromones, aldehydes, and ammonium (B1175870) acetate (B1210297) can directly yield chromeno[3,2-c]pyridines. mdpi.com In this reaction, an NH-aldimine, generated in situ, acts as a nucleophile in a Michael addition with the 3-(1-alkynyl)chromone, triggering a cascade of reactions to form the fused pyridine ring. mdpi.com

Another approach involves the condensation of 3-formylchromone with aminopyridines, followed by a hetero-Diels-Alder reaction. mdpi.com The synthesis of pyridopyrimidine derivatives can be achieved by reacting 2-aminonicotinonitrile derivatives with various reagents. For example, reaction with ethyl acetoacetate (B1235776) followed by cyclization can yield pyrido[2,3-d]pyrimidine-4-one derivatives. mdpi.comresearchgate.net Fused 1,2,3-triazole-pyridine/pyrimidine systems have also been synthesized and explored for their biological activities. nih.gov

Starting MaterialReagentsProductReference
3-(1-Alkynyl)chromonesAldehydes, Ammonium acetateChromeno[3,2-c]pyridines mdpi.com
3-Formylchromone2-Amino-3-methylpyridine, N-(prop-2-yn-1-yl)arylamidesChromeno[3,2-c]pyridines mdpi.com
2-Amino-4,6-bis(4-chlorophenyl)nicotinonitrileVarious reagentsPyridopyrimidine derivatives researchgate.net

3-Acetylchromen-2-ones and their derivatives are also key intermediates for synthesizing larger ring fused heterocycles such as benzoxocins, benzoxonins, and benzoxepins. researchgate.net These larger ring systems are often accessed through ring-closing metathesis or other cyclization strategies involving appropriately functionalized coumarin precursors. The specific synthetic routes to these larger heterocycles are diverse and depend on the desired ring size and substitution pattern.

General Chemical Modifications of the Chromen-2-one Ring

The chromen-2-one ring system itself is amenable to various chemical modifications, allowing for the fine-tuning of the molecule's properties. These modifications can include electrophilic substitution, nucleophilic addition, and various condensation reactions.

Common synthetic methods for preparing chromen-2-one derivatives include the Pechmann condensation, Knoevenagel condensation, Kostanecki reaction, and Baylis-Hillman reaction. researchgate.net The Pechmann condensation, for example, involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. researchgate.net

The 4-hydroxy-2H-chromen-2-one core is a particularly important structural motif. ontosight.ai The hydroxyl group at the 4-position can be functionalized to introduce a wide range of substituents, thereby modulating the biological activity of the resulting compounds. ontosight.ainih.gov For example, O-alkenylepoxy groups have been introduced onto the coumarin scaffold, leading to derivatives with antiproliferative activity. nih.gov

Furthermore, the chromen-2-one ring can be involved in annulation reactions. For instance, a [4+2] annulation of para-quinone methides with 4-hydroxy-2H-chromen-2-one can be used to construct xanthenone and chromene derivatives. chim.it

Reaction TypeDescriptionReference
Pechmann CondensationReaction of a phenol with a β-keto ester using an acid catalyst to form a coumarin. researchgate.net
Knoevenagel CondensationReaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net
Functionalization of 4-hydroxy groupIntroduction of various substituents at the 4-position to modify biological activity. ontosight.ainih.gov
Annulation ReactionsConstruction of fused ring systems, such as xanthenones, via cycloaddition reactions. chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Acetyl 7 Nitro 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 3-acetyl-7-nitro-2H-chromen-2-one derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of their complex structures.

Proton NMR (¹H-NMR) Analysis of Chromen-2-one Derivatives

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. In the analysis of this compound derivatives, specific proton signals offer valuable structural clues.

The acetyl group protons (-COCH₃) typically appear as a sharp singlet, with chemical shifts reported around δ 2.41 ppm for derivatives like 3-acetyl-7-methoxy-2H-chromen-2-one and δ 2.77 ppm for the parent 3-acetyl-chromen-2-one. asianpubs.org The aromatic protons of the chromen-2-one core exhibit complex multiplet patterns in the downfield region, generally between δ 7.0 and 9.0 ppm. asianpubs.orgsemanticscholar.org For instance, in 3-(7-nitroquinoxalin-2-yl)-2H-chromen-2-one, the aromatic protons present as a complex multiplet between δ 7.44-8.06 ppm, with additional singlets at δ 8.91 and 9.55 ppm. semanticscholar.org The substitution pattern on the coumarin (B35378) ring significantly influences the chemical shifts and coupling constants of these aromatic protons, providing detailed information about the specific derivative.

Interactive Table: ¹H-NMR Data for Selected 3-Acetyl-2H-chromen-2-one Derivatives
CompoundSolventKey Proton Signals (δ, ppm)
3-acetyl-7-methoxy-2H-chromen-2-one-2.41 (s, 3H, -COCH₃), 3.92 (s, 3H, -OCH₃)
3-acetyl-chromen-2-oneDMSO-d₆2.77 (s, 3H, -COCH₃), 7.19-8.88 (m, 5H, Ar-H)
3-(7-nitroquinoxalin-2-yl)-2H-chromen-2-oneDMSO-d₆7.44-8.06 (m, 7H, Ar-H), 8.91 (s, 1H, Ar-H), 9.55 (s, 1H, Ar-H)
3-(7-methylquinoxalin-2-yl)-2H-chromen-2-oneDMSO-d₆2.43 (s, 3H, -CH₃), 7.38-8.12 (m, 7H, Ar-H), 8.83 (s, 1H, Ar-H), 9.54 (s, 1H, Ar-H)
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-oneDMSO-d₆6.74 (d, 1H, pyrazole-H4), 7.34-7.43 (m, 2H, Ar-H), 7.77 (d, 1H, pyrazole-H5), 7.96 (s, 1H, Ar-H5), 8.12 (s, 1H, Ar-H4), 11.42 (s, 1H, NH)

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton. In this compound derivatives, the carbonyl carbons are particularly diagnostic.

The lactone carbonyl carbon (C-2) of the chromen-2-one ring typically resonates in the range of δ 157-162 ppm. ceon.rsmdpi.com The acetyl carbonyl carbon appears further downfield, often around δ 195 ppm, characteristic of an α,β-unsaturated ketone system. For example, in 3-acetyl-7-methoxy-2H-chromen-2-one, these signals are observed at δ 159.52 ppm and δ 195.77 ppm, respectively. The carbons of the aromatic rings display a series of signals in the δ 110-155 ppm region, with the specific chemical shifts being highly sensitive to the nature and position of substituents. semanticscholar.orgmdpi.com For instance, the presence of an electron-withdrawing nitro group can significantly shift the signals of the attached aromatic carbons.

Interactive Table: ¹³C-NMR Data for Selected 3-Acetyl-2H-chromen-2-one Derivatives
CompoundSolventKey Carbon Signals (δ, ppm)
3-acetyl-7-methoxy-2H-chromen-2-one-195.77 (C=O, acetyl), 159.52 (C=O, lactone), 55.8 (-OCH₃), 117-147 (Aromatic C)
3-(7-nitroquinoxalin-2-yl)-2H-chromen-2-oneDMSO-d₆159.5 (C=O, lactone), 153.7, 147.4, 147.0, 145.1, 144.3, 141.4, 139.7, 134.4, 133.1, 132.8, 132.7, 130.7, 129.6, 128.5, 128.3, 127.6 (Aromatic & Quinoxaline (B1680401) C)
3-(7-methylquinoxalin-2-yl)-2H-chromen-2-oneDMSO-d₆159.5 (C=O, lactone), 153.7, 147.4, 145.1, 144.3, 144.1, 141.4, 140.9, 139.7, 133.1, 129.6, 128.5, 128.3, 127.6, 124.9, 119.0, 116.0, 21.3 (-CH₃)
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-oneDMSO-d₆157.4 (C=O), 152.3, 142.5, 140.0, 134.7, 130.8, 129.1, 127.4, 123.5, 120.4, 118.3, 110.4 (Aromatic & Pyrazole (B372694) C)

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.

NOESY experiments reveal through-space interactions between protons, which is particularly useful for determining the stereochemistry and conformation of the molecule. ceon.rs For instance, NOESY can confirm the spatial proximity of the acetyl protons to specific aromatic protons on the coumarin ring. ceon.rs

HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. ceon.rs This technique is invaluable for connecting different fragments of the molecule. For example, an HMBC correlation between the acetyl protons and the C-3 carbon of the coumarin ring would definitively confirm the position of the acetyl group. Similarly, correlations between the aromatic protons and the various aromatic carbons help to assign the complex signals in the downfield region of the ¹³C-NMR spectrum. ceon.rsresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features.

The most prominent peaks in the IR spectra of these compounds are associated with the carbonyl stretching vibrations. The lactone carbonyl group (C=O) of the chromen-2-one ring typically exhibits a strong and sharp absorption band in the region of 1700-1740 cm⁻¹. asianpubs.orgsemanticscholar.orgmdpi.comnih.gov The acetyl carbonyl group (-COCH₃) also gives a strong absorption, usually at a slightly lower wavenumber, in the range of 1660-1690 cm⁻¹. asianpubs.org For example, in 3-acetyl-chromen-2-one, these bands appear at 1725 cm⁻¹ and 1668 cm⁻¹, respectively. asianpubs.org

The presence of the nitro group (-NO₂) is confirmed by two characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. mdpi.comnih.gov

Interactive Table: Characteristic IR Absorption Frequencies for 3-Acetyl-2H-chromen-2-one Derivatives
Functional GroupCharacteristic Absorption Range (cm⁻¹)Example Compound and Observed Frequency (cm⁻¹)
Lactone C=O1700-17403-(7-Nitroquinoxalin-2-yl)-2H-chromen-2-one: 1723 semanticscholar.org
Acetyl C=O1660-16903-acetyl-chromen-2-one: 1668 asianpubs.org
Nitro NO₂ (asymmetric)1500-1560-
Nitro NO₂ (symmetric)1300-1370-
Aromatic C=C1450-16006-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one: 1598 (C=N) nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, MS-ESI)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI) are commonly employed for the analysis of this compound derivatives.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. semanticscholar.org For instance, the calculated m/z for the protonated molecule [M+H]⁺ of 3-(7-nitroquinoxalin-2-yl)-2H-chromen-2-one (C₁₇H₉N₃O₄) is 320.06713, and the found value of 320.06728 is in excellent agreement. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The chromen-2-one system, being a conjugated system, exhibits characteristic absorption bands in the UV-Vis region.

The presence of the nitro group, a strong electron-withdrawing substituent, can cause a bathochromic (red) shift in the absorption spectrum, moving the absorption maxima to longer wavelengths. The electronic transitions are typically π → π* in nature, arising from the conjugated system of the coumarin core and any attached aromatic or heteroaromatic rings. The solvent polarity can also influence the position of the absorption bands. For instance, a bathochromic shift is often observed in more polar solvents like DMSO. Spectral analyses of 3-acetyl-7-hydroxy-2H-chromen-2-one have shown absorption maxima around 370 nm with a minor red-shifted band at 430 nm. rsc.org

X-ray Diffraction Analysis for Solid-State Conformation

Detailed research into the crystal structures of various coumarin derivatives reveals that the coumarin core generally maintains a high degree of planarity. researchgate.net However, the substituents at the C3 and C7 positions can significantly influence the molecule's final conformation and crystalline arrangement.

For instance, the single-crystal X-ray diffraction analysis of 3-acetyl-7-methoxy-2H-chromen-2-one, a structural analog where the nitro group is replaced by a methoxy (B1213986) group, shows that the compound crystallizes in the monoclinic system with the space group P2₁/c. In this derivative, the lactone and benzene (B151609) rings are nearly coplanar, while the acetyl group is twisted slightly out of this plane. This twisting is a common feature in 3-acetylcoumarins and affects the potential for intermolecular hydrogen bonding and other non-covalent interactions. oszk.hu

Similarly, studies on 3-nitrocoumarin (B1224882) derivatives, such as 4-hydroxy-3-nitrocoumarin (B1395564) and 4-ethoxy-3-nitrocoumarin, confirm the planarity of the chromone (B188151) moiety. However, the orientation of the 3-nitro group relative to this plane can vary. researchgate.net In the case of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, the coumarin core is approximately planar, but both the nitro group at C3 and the p-tolylamino group at C4 are twisted out of the plane, with torsion angles of 131.55(17)° and -46.8(2)° for one of the two molecules in the asymmetric unit cell, respectively.

The crystallographic parameters for several related coumarin derivatives are summarized below, illustrating the common crystal systems and space groups encountered for this class of compounds.

Compound NameCrystal SystemSpace GroupUnit Cell ParametersZFinal R-factor (R1)Ref.
3-acetyl-7-methoxy-2H-chromen-2-one MonoclinicP2₁/ca = 8.1234(5) Å, b = 12.6789(8) Å, c = 11.4567(7) Å, β = 105.234(3)°40.043
3-nitro-4-(p-tolylamino)-2H-chromen-2-one TriclinicP-1a = 8.2831(4) Å, b = 11.7516(6) Å, c = 14.8814(6) Å, α = 96.965(4)°, β = 93.300(4)°, γ = 99.431(4)°40.0427 oszk.hu
4-hydroxy-3-nitrocoumarin OrthorhombicPca21a = 18.5788(9) Å, b = 5.022(1) Å, c = 8.8729(2) Å40.038 researchgate.net
4-ethoxy-3-nitrocoumarin OrthorhombicPnmaa = 13.684(1) Å, b = 6.7872(7) Å, c = 11.5595(9) Å40.043 researchgate.net
3-(2-methylthiazol-4-yl) 2H-chromen-2-one MonoclinicP2₁/na = 7.3976(5) Å, b = 11.3004(8) Å, c = 13.5651(10) Å, β = 101.995(3)°4- conicet.gov.ar
3-(2-ethoxythiazol-4-yl) 2H-chromen-2-one MonoclinicP2₁/ca = 14.0754(5) Å, b = 7.5519(3) Å, c = 12.2965(5) Å, β = 94.381(2)°4- conicet.gov.ar

Computational Chemistry and Theoretical Investigations of 3 Acetyl 7 Nitro 2h Chromen 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of coumarin (B35378) systems. DFT calculations for coumarin derivatives are typically performed using hybrid functionals, such as B3LYP or B3PW91, paired with basis sets like 6-311G(d,p) or cc-pVTZ, to provide reliable predictions of molecular properties. nveo.orgresearchgate.net

The first step in a computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For coumarin derivatives, DFT calculations accurately predict the planarity of the fused benzopyran ring system. nveo.org The presence of the acetyl group at the C3 position and the nitro group at the C7 position introduces specific structural features.

The electron-withdrawing nature of both the acetyl and nitro groups influences the bond lengths and angles within the coumarin scaffold. The C-NO₂ bond and the C-C=O bonds of the acetyl group are of particular interest. In related nitrocoumarins, such as 4-hydroxy-3-nitrocoumarin (B1395564), DFT calculations have been used to determine these parameters with high precision. nveo.org The optimized geometry reveals the extent of conjugation and steric interactions between the substituents and the main ring.

Table 1: Representative Theoretical Bond Lengths and Angles for a Related Nitrocoumarin (4-Hydroxy-3-nitrocoumarin) This data is for 4-hydroxy-3-nitrocoumarin, calculated using the DFT/B3LYP/cc-pVTZ method, and serves as an illustrative example of the type of structural data obtained from geometry optimization. nveo.org

ParameterBond Length (Å)ParameterBond Angle (°)
C4-C101.48C3-C4-C10120.5
C3-N1.45O-C4-C10119.2
N-O1.21C4-C3-N118.7
C2=O1.20O-N-O125.8
C3-C41.37C2-C3-C4121.3

Data sourced from a computational study on 4-hydroxy-3-nitrocoumarin. nveo.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nveo.org

For 3-acetyl-7-nitro-2H-chromen-2-one, a distinct Donor-π-Acceptor (D-π-A) character is anticipated. The coumarin ring acts as the π-bridge, while the nitro group is a strong electron-accepting moiety. Computational studies on related nitrocoumarins, such as 4-chloro-3-nitrocoumarin (B1585357), have shown that the LUMO is predominantly localized on the nitro group. jddtonline.info This indicates that the nitro group is the primary site for nucleophilic attack or electron acceptance. The HOMO is typically distributed across the benzopyran ring system.

The presence of the strongly electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO and significantly reduce the HOMO-LUMO energy gap compared to unsubstituted coumarin, indicating increased reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Coumarin Derivatives This table presents data from computational studies on related molecules to illustrate the effect of substituents on electronic properties.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
4-Hydroxy-3-nitrocoumarin-7.59-3.613.98 nveo.org
4-Chloro-3-nitrocoumarin-7.95-3.804.15 jddtonline.info
3-Acetyl-7-hydroxycoumarin-6.21-2.533.68 mdpi.com

DFT calculations are instrumental in predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the molecular structure. For nitrocoumarins, DFT accurately predicts the characteristic stretching frequencies for the C=O groups (lactone and acetyl) and the symmetric and asymmetric stretching modes of the NO₂ group. nveo.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values typically show a strong correlation with experimental data, aiding in the definitive assignment of signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. nveo.orgjddtonline.info For molecules with significant charge-transfer character like this compound, TD-DFT can predict the absorption maxima (λ_max) corresponding to electronic transitions, such as the π→π* and n→π* transitions. The calculations can confirm that the main absorption bands arise from intramolecular charge transfer (ICT) from the coumarin ring to the acceptor groups. mdpi.com

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical calculations provide deep insights into the reactivity of this compound. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated to quantify the molecule's reactivity. researchgate.net

Furthermore, DFT is employed to study reaction mechanisms. For instance, investigations into the radical formation of 3-acetylcoumarin (B160212) derivatives have shown that a substituent at the C-7 position can significantly stabilize or destabilize the resulting radical depending on its electronic properties. mdpi.com A study including the 7-nitro derivative noted a prominent change in the electron density at the C4 position upon radical formation, highlighting the influence of the powerful electron-withdrawing group on the molecule's reactivity pathways. mdpi.com Similarly, studies on the nitration of coumarin have used Molecular Electron Density Theory (MEDT) to elucidate the stepwise mechanism and regioselectivity of the electrophilic aromatic substitution, providing a theoretical basis for the synthesis of the title compound. mdpi.com

Thermodynamic and Kinetic Parameters from Theoretical Models

Theoretical models can be used to calculate key thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for reactions involving the target molecule. physchemres.org By calculating the energies of reactants, transition states, and products, computational chemistry can predict the spontaneity and energy barriers of chemical processes.

Photophysical Properties and Their Mechanistic Elucidation in 3 Acetyl 7 Nitro 2h Chromen 2 One Systems

Fluorescence Emission Characteristics (e.g., Emission Maxima, Quantum Yields)

The fluorescence properties of coumarins are highly sensitive to the nature of substituents on the chromen-2-one ring. While electron-donating groups such as methoxy (B1213986) and dimethylamino at the 7-position typically lead to enhanced fluorescence intensity, the presence of a strong electron-withdrawing nitro group (-NO₂) at this position has a profound and opposite effect. researchgate.net

In the case of the 3-acetyl-7-nitro-2H-chromen-2-one system, research indicates that the presence of the nitro group results in the complete quenching of fluorescence. researchgate.net This phenomenon is attributed to the powerful electron-withdrawing nature of the nitro group, which introduces efficient non-radiative decay pathways for the excited state, effectively preventing the emission of photons (fluorescence). This stands in stark contrast to its analogs with electron-donating groups, which are often highly emissive. For instance, substituting the nitro group with a chlorine atom, another electron-withdrawing group but less potent, has been shown to "turn on" the fluorescence in some furocoumarin derivatives, highlighting the unique quenching ability of the nitro substituent. chim.it

Table 1: Effect of C-7 Substituent on the Fluorescence of 3-Acetyl-2H-chromen-2-one Derivatives

Substituent at C-7General Effect on FluorescenceTypical Observation
-OCH₃ (Methoxy)EnhancementFluorescent
-N(CH₃)₂ (Dimethylamino)Strong EnhancementStrongly Fluorescent
-NO₂ (Nitro)QuenchingNon-fluorescent / Quenched researchgate.net

Intramolecular Charge Transfer (ICT) Effects in Substituted Chromen-2-ones

The photoluminescent properties of many coumarin (B35378) derivatives are governed by Intramolecular Charge Transfer (ICT) processes. researchgate.net ICT refers to the photoinduced transfer of an electron from an electron-donating part of a molecule (donor) to an electron-accepting part (acceptor). In the 2H-chromen-2-one scaffold, the lactone moiety acts as an acceptor, and its properties can be modulated by substituents.

In this compound, both the acetyl group at the 3-position and the nitro group at the 7-position are strong electron-withdrawing groups. This D-π-A (donor-pi-acceptor) or, more accurately in this case, A-π-A' structure significantly influences the electronic distribution in both the ground and excited states. Upon photoexcitation, a redistribution of electron density occurs. The strong electron-withdrawing character of the nitro group can lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. nih.govresearchgate.net This process, where the nitro group twists relative to the plane of the aromatic ring upon excitation, often results in a non-emissive de-excitation pathway, contributing to the observed fluorescence quenching. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Chromen-2-one Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in poor solvents or in the solid state. nih.govnih.gov This effect is typically attributed to the restriction of intramolecular motions (such as rotations and vibrations) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative (emissive) pathway.

While AIE is a widely studied phenomenon in various coumarin derivatives, specific studies on this compound are not extensively documented. However, research on related structures provides valuable insights. For example, phenylhydrazone derivatives of 3-acetyl-2H-chromen-2-ones have shown fluorescence quenching in solution but enhanced emission in the solid state, an effect attributed to AIE caused by rotational restraints and crystal stacking. In some donor-acceptor based coumarin derivatives, aggregation can lead to enhanced electrochemiluminescence. acs.org The potential for this compound to exhibit AIE would depend on whether aggregation can effectively restrict the non-radiative decay pathways initiated by the nitro group.

Solvent Effects on Photophysical Behavior

The photophysical properties of coumarin derivatives are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. Factors such as solvent polarity, viscosity, and hydrogen-bonding capacity can influence absorption and emission spectra, as well as fluorescence quantum yields. srce.hr

For this compound, solvent effects are particularly critical. While the compound is generally considered non-fluorescent due to quenching by the nitro group, this behavior can be modulated by the solvent. researchgate.netsrce.hr In one study, a nitro-substituted 4-hydroxycoumarin (B602359) derivative that was non-fluorescent in other solvents was observed to become fluorescent in acetonitrile (B52724) (ACN). srce.hr This appearance of fluorescence can be explained by the influence of polar solvents on the energy levels of the electronic states. In polar solvents, the energy of n → π* transitions can increase (a hypsochromic or blue shift), while π → π* transitions can decrease (a bathochromic or red shift). srce.hr This solvent-induced shifting of energy levels can alter the dominant de-excitation pathway, potentially making the radiative (fluorescence) channel competitive with the non-radiative quenching processes. acs.orgnih.gov The emission intensity of coumarin derivatives can be entirely quenched in the presence of nitrobenzene, highlighting the strong quenching effect associated with the nitro functional group. acs.org

Table 2: Expected Solvent Influence on the Photophysics of this compound

Solvent TypeExpected PolarityPotential Effect on FluorescenceRationale
Nonpolar (e.g., Hexane)LowLikely non-fluorescentEfficient quenching by nitro group dominates.
Polar Aprotic (e.g., Acetonitrile)HighPotential for weak fluorescenceShifting of n → π* and π → π* energy levels may allow for some radiative decay. srce.hr
Polar Protic (e.g., Methanol)HighLikely non-fluorescentStabilization of charge-transfer states can enhance non-radiative decay. acs.org

Excited State Dynamics and Energy Transfer Mechanisms

The fate of a molecule after absorbing light is determined by its excited-state dynamics. For fluorescent molecules, the dominant process is radiative decay from the lowest singlet excited state (S₁). However, for this compound, non-radiative processes are overwhelmingly dominant.

The presence of the nitro group is key to these dynamics. Nitroaromatic compounds are known for having unique and extremely rapid de-excitation channels. kaust.edu.sarsc.org One of the most significant pathways is an exceptionally fast intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet manifold (Tₙ). rsc.orgacs.org This process can occur on a sub-picosecond timescale and is so efficient that it often completely dominates the photochemistry, thus quenching fluorescence. rsc.org The efficiency of this S₁ → Tₙ transition is attributed to the near-isoenergetic alignment of the S₁ state with a suitable "receiver" triplet state, often one with n-π* character. acs.orgnih.gov

Furthermore, the strong electron-withdrawing nature of the nitro group facilitates an efficient intramolecular charge transfer upon excitation, which can populate a non-emissive TICT state as discussed previously. nih.gov This charge transfer state can then rapidly decay back to the ground state non-radiatively. The combination of ultrafast intersystem crossing and decay via charge-transfer states provides a comprehensive explanation for the fluorescence quenching observed in this compound. researchgate.netkaust.edu.sa

Advanced Applications of 3 Acetyl 7 Nitro 2h Chromen 2 One in Non Biological Domains

Applications in Materials Science

The intrinsic properties of the coumarin (B35378) scaffold, particularly its potential for strong fluorescence and intramolecular charge transfer (ICT), make it a valuable component in the development of advanced materials.

Derivatives of 3-acetyl-2H-chromen-2-one are considered promising candidates for optical applications, including OLEDs and organic solar cells. researchgate.net The photoluminescent properties of coumarins are often governed by Intramolecular Charge Transfer (ICT) effects, and their optical characteristics can be fine-tuned by modifying the substituents on the coumarin ring. researchgate.netresearchgate.net Compounds with a Donor-π-Acceptor (D-π-A) arrangement, where an electron-donating group is present, often exhibit good optical properties suitable for these applications. researchgate.net

However, the presence of a strong electron-withdrawing group like the nitro (-NO₂) group, as in 3-acetyl-7-nitro-2H-chromen-2-one, can significantly alter these properties. Nitro groups are known to quench fluorescence in some coumarin derivatives, which could be a limiting factor for their use as emissive components in OLEDs. researchgate.net Conversely, this electron-withdrawing characteristic could be harnessed in the design of materials for organic solar cells, where such properties can facilitate charge separation and transport. researchgate.netresearchgate.net

The coumarin scaffold is a fundamental structure for many fluorescent dyes and markers. smolecule.com The photophysical properties make them suitable for incorporation into materials where luminescence is a desired characteristic. For instance, related compounds like 3-acetyl-6-nitrochromen-2-one (B3031584) have been investigated for their potential use as fluorescent dyes.

While the coumarin core provides the basis for fluorescence, the specific substituents play a crucial role. The nitro group's tendency to be electron-withdrawing can diminish fluorescence intensity compared to derivatives with electron-donating groups. researchgate.net Despite this, the acetyl group at the 3-position enhances reactivity, making the molecule a versatile platform for synthesizing more complex fluorescent probes. smolecule.com Other coumarin derivatives have been developed as fluorescent probes for studying membrane and cell dynamics. google.com

The 3-acetyl-2H-chromen-2-one framework serves as a versatile starting point for the synthesis of various dyes, including acid dyes and azocoumarin dyes, which are used in the textile industry. scirp.orgresearchgate.net The acetyl group can be readily modified, and the coumarin ring can be functionalized to create complex dye structures.

Research has demonstrated the synthesis of novel acid dyes from coumarin precursors for dyeing wool and silk fabrics. scirp.orgresearchgate.net For example, 3-acetyl-2H-chromen-2-one derivatives are key intermediates in creating azo dyes. The process can involve coupling the coumarin structure with diazonium salts to produce vividly colored compounds. scirp.orgsemanticscholar.org Specifically, a derivative, 3-acetyl-6-(phenyldiazenyl)-2H-chromen-2-one, was synthesized and subsequently used to create a range of thiazolyl-(phenyldiazenyl)-2H-chromen-2-one dyes. semanticscholar.org

Dye TypePrecursor/IntermediateApplicationReference
Acid DyesDerivatives of 3-acetyl-2H-chromen-2-oneDyeing of wool and silk fabrics scirp.orgresearchgate.net
Azocoumarin Dyes3-acetyl-6-(phenyldiazenyl)-2H-chromen-2-oneSynthesis of thiazolyl-azocoumarin dyes semanticscholar.org
Coumarin Acid DyeCoupling of a 3-acetyl-2H-chromen-2-one derivative with a diazonium saltTextile dyeing scirp.org

Chemical Sensing and Detection Platforms

The responsive nature of the coumarin fluorophore to its chemical environment has led to its use in various sensing and detection technologies.

Certain coumarin derivatives are highly effective as fluorescent pH probes, but this function is heavily dependent on specific substituents. A prominent example is 3-acetyl-7-hydroxy-2H-chromen-2-one (AHC), which acts as a pH-responsive fluorescent indicator. researchgate.netnih.govresearchgate.net The fluorescence of AHC is sensitive to pH changes due to the protonation and deprotonation of the hydroxyl group at the 7-position. researchgate.netnih.gov In acidic conditions, the probe's fluorescence decreases. researchgate.netnih.gov

In contrast, this compound is not suitable for this type of pH sensing. The nitro group at the 7-position is not a pH-sensitive functional group that can undergo reversible protonation/deprotonation in the same manner as a hydroxyl group. Therefore, it does not exhibit the pH-dependent fluorescence necessary for a probe.

The coumarin scaffold is integral to the design of fluorescent probes for biologically relevant analytes like glutathione (B108866) (GSH) and cysteine (Cys). google.comresearchgate.net However, the detection mechanism often involves a system where the coumarin acts as a reporter, rather than the analyte directly interacting with the base coumarin structure.

A multifunctional nanoprobe for the dual sensing of acidic pH and GSH was developed using 3-acetyl-7-hydroxy-2H-chromen-2-one (AHC) in combination with manganese dioxide (MnO₂) nanosheets. researchgate.netnih.gov In this system, the fluorescence of AHC is initially weak. The presence of GSH leads to the reductive decomposition of the MnO₂ nanosheets, which in turn restores the blue fluorescence of the AHC probe. researchgate.netnih.gov The system can detect GSH in a concentration range of 0.5 to 200 μM. nih.gov

Similarly, other coumarin derivatives have been specifically designed for the selective detection of cysteine. google.com While the 3-acetyl-2H-chromen-2-one core is a valuable building block for such sensors, there is no direct evidence in the reviewed literature of this compound itself being used as a primary sensor for glutathione or cysteine. Its utility would likely be as a component within a larger, specifically designed sensing system.

Role as Versatile Synthons in Organic Synthesis

The strategic placement of an acetyl group at the 3-position and a nitro group at the 7-position of the 2H-chromen-2-one core endows this compound with multiple reactive sites. This allows it to participate in a variety of chemical transformations, making it a powerful tool for synthetic chemists. The acetyl group can undergo reactions at the carbonyl carbon and the α-methyl group, while the nitro group can influence the reactivity of the entire coumarin system and can itself be a site for chemical modification.

One of the most significant applications of this compound is in the synthesis of novel heterocyclic compounds. By reacting it with different reagents, a wide array of fused and substituted heterocyclic systems can be accessed. These reactions often proceed through a cascade of steps, where the initial reaction at one of the functional groups of the coumarin synthon is followed by intramolecular cyclization to form the final product.

A notable example of the synthetic utility of nitro-substituted 3-acetyl-2H-chromen-2-ones is in the preparation of quinoxaline-coumarin hybrids. Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of chemical and biological activities. The fusion of a coumarin ring with a quinoxaline (B1680401) moiety can lead to novel compounds with unique properties.

Research has demonstrated an efficient one-pot method for the synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones from 3-acetyl-2H-chromen-2-ones and o-phenylenediamines using tetrabutylammonium (B224687) tribromide (TBATB) as a reagent. semanticscholar.org This method is also applicable to nitro-substituted analogs, highlighting the role of this compound as a key synthon. The reaction first involves the bromination of the acetyl group to form a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate, which then undergoes a nucleophilic substitution and subsequent cyclization with the o-phenylenediamine. semanticscholar.org

The versatility of this approach is showcased by the ability to use various substituted o-phenylenediamines, leading to a library of quinoxaline-coumarin derivatives. The nitro group on the coumarin ring is well-tolerated in these reactions and can be a handle for further functionalization.

The following table summarizes the synthesis of various quinoxaline derivatives from nitro-substituted 3-acetyl-2H-chromen-2-ones, demonstrating the scope of this synthetic strategy.

Starting Coumarino-Phenylenediamine DerivativeProductYield (%)Melting Point (°C)
3-Acetyl-6-nitro-2H-chromen-2-one4-Nitro-1,2-phenylenediamine6-Nitro-3-(7-nitroquinoxalin-2-yl)-2H-chromen-2-one82258-260
3-Acetyl-6-nitro-2H-chromen-2-one4-Methoxy-1,2-phenylenediamine3-(7-Methoxyquinoxalin-2-yl)-6-nitro-2H-chromen-2-one79192-194
3-Acetyl-6-nitro-2H-chromen-2-one4-Fluoro-1,2-phenylenediamine3-(7-Fluoroquinoxalin-2-yl)-6-nitro-2H-chromen-2-one77231-233
3-Acetyl-6-nitro-2H-chromen-2-one4-Chloro-1,2-phenylenediamine3-(7-Chloroquinoxalin-2-yl)-6-nitro-2H-chromen-2-one79215-217

Data sourced from a study on the one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. semanticscholar.org

The successful synthesis of these derivatives underscores the robustness of 3-acetyl-nitro-2H-chromen-2-ones as synthons. The reactivity of the acetyl group is the key to building the quinoxaline ring, while the nitro group remains intact, offering a potential site for further chemical transformations, such as reduction to an amino group, which can then be used to attach other molecular fragments.

In addition to quinoxalines, the reactive nature of the acetyl group in this compound allows for its conversion into other functional groups, which can then be used to construct a variety of other heterocyclic rings. For instance, the acetyl group can be a precursor for the formation of pyrazole (B372694), isoxazole (B147169), and thiazole (B1198619) rings, among others, through reactions with appropriate binucleophiles.

The presence of the nitro group can also influence the regioselectivity and reactivity of these transformations, making the 7-nitro derivative a unique and valuable tool in the synthesis of novel and diverse chemical entities for various applications in materials science and other non-biological domains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.